molecular formula C31H52O2 B289856 3-Tert-butoxycholest-5-en-7-one

3-Tert-butoxycholest-5-en-7-one

Cat. No.: B289856
M. Wt: 456.7 g/mol
InChI Key: SWKQXKCKMLECFJ-XDJLJOIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butoxycholest-5-en-7-one is a steroidal derivative characterized by a cholest-5-ene backbone with a tert-butoxy substituent at the C3 position and a ketone group at C7. This compound is primarily utilized in synthetic organic chemistry as an intermediate for further functionalization, leveraging the steric bulk of the tert-butoxy group to modulate reaction pathways .

Properties

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

(10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-[(2-methylpropan-2-yl)oxy]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-12-13-25-28-26(15-17-31(24,25)8)30(7)16-14-23(33-29(4,5)6)18-22(30)19-27(28)32/h19-21,23-26,28H,9-18H2,1-8H3/t21?,23?,24-,25?,26?,28?,30+,31-/m1/s1

InChI Key

SWKQXKCKMLECFJ-XDJLJOIVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C

Isomeric SMILES

CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C=C4[C@@]3(CCC(C4)OC(C)(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the C3 Position

The C3 position in steroidal compounds is a critical site for modulating physicochemical properties. Below is a comparative analysis of substituents in structurally related cholestane derivatives:

Compound Name C3 Substituent Ketone Position Molecular Weight (g/mol) Key Properties
3-Tert-butoxycholest-5-en-7-one tert-Butoxy (OC(CH₃)₃) C7 ~428.7 High lipophilicity; steric hindrance slows nucleophilic attacks
3β-Acetoxy-cholest-5-en-7-one Acetyloxy (OAc) C7 ~440.6 Moderate polarity; acetate enhances metabolic stability
7-Ketocholesterol Hydroxyl (OH) C7 ~402.6 Polar; implicated in oxidative stress and atherosclerosis
3β-(Benzoyloxy)cholest-5-en-7-one Benzoyloxy (OBz) C7 ~502.7 Aromatic ester increases π-π interactions; higher melting point
Cholest-5-en-3-one Ketone (C=O) C3 ~384.6 Altered electronic distribution; reactive enolization at C3

Key Observations :

  • The tert-butoxy group in this compound enhances hydrophobicity compared to hydroxyl or acetyloxy analogs, making it less soluble in polar solvents .
  • 7-Ketocholesterol’s hydroxyl group at C3 facilitates hydrogen bonding, increasing its bioavailability and biological activity in lipid membranes .

Positional Isomerism of the Ketone Group

The ketone’s position (C3 vs. C7) significantly alters reactivity and biological function:

  • C7 Ketone (e.g., this compound): The conjugated enone system (C5-C7) enables Michael addition reactions and Diels-Alder cycloadditions. This conjugation stabilizes the molecule’s transition states in synthetic pathways .
  • C3 Ketone (e.g., Cholest-5-en-3-one): The ketone at C3 disrupts the steroid’s planar structure, favoring enolization and keto-enol tautomerism. This reactivity is exploited in aldol condensations .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The C7 ketone in this compound exhibits a strong absorption band at ~1700–1750 cm⁻¹, consistent with analogous 7-ketosteroids .
  • NMR : The tert-butoxy group’s nine equivalent methyl protons appear as a singlet at ~1.2 ppm (¹H NMR), distinct from the acetyloxy group’s sharp singlet at ~2.0 ppm .
  • Melting Points : Bulky substituents like tert-butoxy reduce crystallinity compared to 7-ketocholesterol (mp 98°C for 3α-Azidocholest-5-ene vs. ~145°C for 7-ketocholesterol) .

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